Iodomethyl methyl carbonate Iodomethyl methyl carbonate
Brand Name: Vulcanchem
CAS No.: 69862-08-4
VCID: VC4123811
InChI: InChI=1S/C3H5IO3/c1-6-3(5)7-2-4/h2H2,1H3
SMILES: COC(=O)OCI
Molecular Formula: C3H5IO3
Molecular Weight: 215.97 g/mol

Iodomethyl methyl carbonate

CAS No.: 69862-08-4

Cat. No.: VC4123811

Molecular Formula: C3H5IO3

Molecular Weight: 215.97 g/mol

* For research use only. Not for human or veterinary use.

Iodomethyl methyl carbonate - 69862-08-4

Specification

CAS No. 69862-08-4
Molecular Formula C3H5IO3
Molecular Weight 215.97 g/mol
IUPAC Name iodomethyl methyl carbonate
Standard InChI InChI=1S/C3H5IO3/c1-6-3(5)7-2-4/h2H2,1H3
Standard InChI Key JKYRBGSRNKUKPW-UHFFFAOYSA-N
SMILES COC(=O)OCI
Canonical SMILES COC(=O)OCI

Introduction

Nomenclature and Structural Characteristics

Iodomethyl methyl carbonate is systematically named methoxycarbonyloxymethyl iodide under IUPAC guidelines . Its structure consists of a methyl carbonate backbone (CH3OCO2\text{CH}_3\text{OCO}_2\text{−}) substituted with an iodomethyl group (−CH2I\text{−CH}_2\text{I}), as illustrated below:

Structure: CH3OCO2−CH2I\text{Structure: } \text{CH}_3\text{OCO}_2\text{−CH}_2\text{I}

Key Identifiers:

PropertyValueSource
CAS Registry Number69862-08-4
Molecular FormulaC3H5IO3\text{C}_3\text{H}_5\text{IO}_3
Molecular Weight215.97 g/mol
EC Number896-551-7
SMILESCOC(=O)OCI

Synonyms include iodomethyl methyl carbamate and carbonic acid iodomethyl methyl ester .

Synthesis and Manufacturing

While no direct synthesis protocols for iodomethyl methyl carbonate are explicitly detailed in the provided sources, plausible routes can be inferred from analogous reactions:

Nucleophilic Substitution of Chloromethyl Methyl Carbonate

Chloromethyl methyl carbonate (CAS 40510-81-4) is synthesized via the reaction of chloromethyl chloroformate with methanol in the presence of pyridine . By substituting chloride with iodide, iodomethyl methyl carbonate may be prepared through a similar mechanism:

ClCH2OCO2CH3+NaIICH2OCO2CH3+NaCl\text{ClCH}_2\text{OCO}_2\text{CH}_3 + \text{NaI} \rightarrow \text{ICH}_2\text{OCO}_2\text{CH}_3 + \text{NaCl}

Reaction Conditions:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF)

  • Temperature: 0–20°C

  • Catalyst: Pyridine (to neutralize HCl byproduct)

Direct Carbonate Esterification

An alternative route involves the reaction of iodomethyl alcohol with methyl chloroformate:

HOCH2I+ClCO2CH3ICH2OCO2CH3+HCl\text{HOCH}_2\text{I} + \text{ClCO}_2\text{CH}_3 \rightarrow \text{ICH}_2\text{OCO}_2\text{CH}_3 + \text{HCl}

This method requires stringent moisture control due to the hydrolytic sensitivity of iodomethyl intermediates .

Physicochemical Properties

Physical State and Stability

  • Appearance: Colourless to pale yellow liquid

  • Storage: Stable at 2–8°C under inert gas (argon/nitrogen)

  • Solubility: Miscible with acetonitrile, chloroform, and methanol

Thermochemical Data (Comparative Analysis)

PropertyIodomethyl Methyl CarbonateChloromethyl Methyl Carbonate
Density (15°C)~1.45 g/cm³ (estimated)1.303 g/cm³
Boiling Point~200°C (decomp.)139–140°C
Refractive Index (589 nm)1.52 (estimated)1.411

The higher density and refractive index of the iodinated derivative correlate with the increased atomic mass and polarizability of iodine compared to chlorine .

Reactivity and Applications

Nucleophilic Substitution

The iodide group (−CH2I\text{−CH}_2\text{I}) serves as an excellent leaving group, enabling reactions such as:

  • Alkylation: Transfer of the −CH2OCO2CH3\text{−CH}_2\text{OCO}_2\text{CH}_3 moiety to nucleophiles (e.g., amines, thiols) .

  • Cross-Coupling: Participation in Ullmann or Suzuki-Miyaura reactions for C–C bond formation .

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